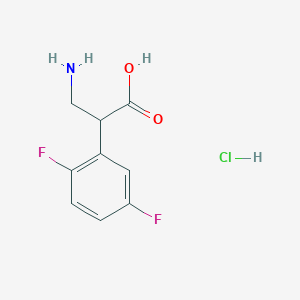

3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride

Description

3-Amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride (CAS: 2828439-93-4) is a fluorinated aromatic amino acid derivative. Its molecular formula is C₉H₁₀ClF₂NO₂, with a molecular weight of 237.63 g/mol . The compound features a 2,5-difluorophenyl group attached to a propanoic acid backbone, with an amino group at the β-position. It is available as a hydrochloride salt, enhancing solubility in polar solvents. Stereochemical variants include the (R)-enantiomer, referred to as 2,5-Difluoro-D-phenylalanine (CAS: 266360-61-6) .

Properties

IUPAC Name |

3-amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-8(11)6(3-5)7(4-12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBJUYAUAWZLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CN)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,5-difluorobenzene, which undergoes a series of reactions to introduce the amino and propanoic acid groups.

Carboxylation: The propanoic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the amino group is oxidized to form nitro or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products:

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Primary amines or other reduced forms.

Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-amino-2-(2,5-difluorophenyl)propanoic acid; hydrochloride serves as a building block for synthesizing more complex molecules. Its difluorophenyl group allows for specific chemical modifications that can lead to the development of novel compounds with desirable properties.

Reactions:

- Oxidation: The amino group can be oxidized to form oxides.

- Reduction: It can be reduced to yield various amines.

- Substitution: The difluorophenyl moiety can engage in nucleophilic substitution reactions.

These reactions are crucial for creating derivatives that may have enhanced biological activity or stability.

Biology

In biological research, this compound is investigated for its biochemical interactions and potential effects on cellular systems. Studies have shown that it can influence various biochemical pathways, making it a candidate for further exploration in pharmacological contexts.

Mechanism of Action:

The mechanism involves interaction with specific enzymes or receptors, which could modulate biological responses. Understanding these interactions is essential for developing therapeutic agents.

Medicine

The therapeutic potential of 3-amino-2-(2,5-difluorophenyl)propanoic acid; hydrochloride is being explored in drug development. Its unique structure may confer specific pharmacological properties that could be beneficial in treating various conditions.

Case Studies:

- Research indicates that compounds with similar structures have shown promise in treating neurological disorders by acting as neurotransmitter modulators.

- Investigations into its antimicrobial properties are ongoing, with preliminary results suggesting potential efficacy against certain bacterial strains.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,5-difluorophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its binding affinity through hydrophobic interactions. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors and ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorophenyl Derivatives

3-Amino-3-(2,4-difluorophenyl)propanoic Acid (QB-7776)

- CAS : 412925-23-6

- Molecular Formula: C₉H₈F₂NO₂ (free acid)

- Key Difference : Fluorine atoms at the 2,4-positions on the phenyl ring instead of 2,5.

- Impact : Altered electronic and steric properties may affect binding affinity in biological systems, such as enzyme inhibition or receptor interactions .

3-Amino-3-(3,4-difluorophenyl)propanoic Acid Hydrochloride

Halogen-Substituted Analogs

3-Amino-3-(2-chlorophenyl)propanoic Acid

- CAS : 239929 (PubChem CID)

- Molecular Formula: C₉H₁₀ClNO₂

- Key Difference : Chlorine replaces fluorine at the 2-position.

3-Amino-4-(3,4-difluorophenyl)butanoic Acid Hydrochloride

Functional Group Variants

(S)-2-Amino-2-(2,6-difluorophenyl)ethanol Hydrochloride (BD02204049)

- Molecular Formula: C₈H₁₀ClF₂NO

- Key Difference: Ethanol replaces propanoic acid.

- Impact : Loss of carboxylic acid group reduces acidity and hydrogen-bonding capacity, affecting interactions with biological targets .

3-Amino-2-(methylamino)propanoic Acid Dihydrochloride

Molecular Weight and Solubility

Research and Application Insights

- Stereochemistry Matters : The (R)-enantiomer of the target compound (2,5-Difluoro-D-phenylalanine ) is prioritized in drug discovery for chiral specificity, e.g., in enzyme inhibition .

- Fluorine Effects : Fluorination at 2,5-positions balances electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to 3,4-difluoro analogs .

- Comparative Bioactivity : Chlorinated analogs (e.g., 2-chlorophenyl) show reduced metabolic stability due to slower oxidative degradation compared to fluorinated derivatives .

Biological Activity

3-Amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride, also referred to as (3S)-3-amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride, is a compound of significant interest in biochemical research due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : (S)-3-amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride

- Molecular Formula : C9H10ClF2NO2

- Molecular Weight : 237.63 g/mol

- CAS Number : 2829289-76-9

Research indicates that 3-amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride exhibits several biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways:

- Inhibition of Glutamate Receptors : This compound acts as an antagonist at certain glutamate receptors, particularly the NMDA receptor subtype. Such inhibition can modulate excitatory neurotransmission in the central nervous system (CNS), potentially offering neuroprotective effects during excitotoxic conditions .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the secretion of virulence factors in pathogenic bacteria by interfering with their type III secretion systems (T3SS), which are crucial for their pathogenicity .

Pharmacological Effects

The pharmacological implications of 3-amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride include:

- Neuroprotective Effects : Due to its ability to modulate glutamate signaling, this compound may help protect neurons from damage associated with neurodegenerative diseases.

- Potential Antitumor Activity : Some studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Study 1: Neuroprotection in Ischemic Models

A study investigated the neuroprotective effects of 3-amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride in animal models of ischemia. The results showed a significant reduction in neuronal death and improved functional recovery when administered prior to ischemic events. The compound's ability to inhibit excitotoxicity was highlighted as a key mechanism .

Case Study 2: Antimicrobial Efficacy

In another study focusing on bacterial pathogens, the compound demonstrated substantial inhibition of virulence factor secretion at concentrations as low as 50 µM. The findings suggested that it could be a candidate for developing new antimicrobial therapies targeting T3SS-dependent pathogens .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | (S)-3-amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride |

| Molecular Formula | C9H10ClF2NO2 |

| Molecular Weight | 237.63 g/mol |

| CAS Number | 2829289-76-9 |

| Antagonistic Action | NMDA Receptor Inhibition |

| Antimicrobial Activity | Inhibits T3SS in pathogenic bacteria |

Q & A

Q. What are the optimized synthetic routes for 3-Amino-2-(2,5-difluorophenyl)propanoic acid; hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2,5-difluorophenyl precursors with amino acid backbones. Key steps include:

- Amidation/Reduction : Reacting 2,5-difluorophenylcarboxylic acid derivatives with ammonia or protected amines, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation with Pd/C) to form the amino group .

- Solvent Optimization : Ethanol or methanol is preferred for solubility and stability, while temperature control (20–50°C) minimizes side reactions .

- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the difluorophenyl substitution pattern and amino acid backbone .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .

- Chiral HPLC or CD Spectroscopy : Essential for verifying enantiomeric purity, as the stereochemistry (e.g., S/R configuration) impacts biological activity .

- X-ray Crystallography : Resolves absolute configuration and crystal packing .

Advanced Research Questions

Q. How does the 2,5-difluorophenyl substitution influence receptor binding affinity compared to other halogenated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare binding data (e.g., IC₅₀ values) with chlorinated or non-halogenated analogs using radioligand assays or surface plasmon resonance (SPR) .

- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with target receptors (e.g., glutamate receptors), highlighting fluorine’s electronegativity and steric effects .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to binding .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known agonists/antagonists) .

- Orthogonal Assays : Cross-validate findings using electrophysiology (e.g., patch-clamp for ion channel effects) and in vivo models (e.g., rodent behavioral tests) .

Q. What strategies are recommended for assessing the compound’s metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes to identify CYP450-mediated degradation .

- Toxicogenomics : RNA sequencing of treated cells/tissues reveals pathways affected by toxicity .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- QSAR Modeling : Use Schrödinger’s QikProp to predict logP, polar surface area, and BBB score .

- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions (e.g., with GROMACS) to optimize lipophilicity .

- In Silico ADMET : Tools like ADMET Predictor assess absorption, distribution, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.